Cas no 960535-40-4 (2-Chloro-6,7-difluorobenzo[d]thiazole)
2-Chloro-6,7-difluorobenzo[d]thiazole Chemical and Physical Properties
Names and Identifiers
-
- 2-Chloro-6,7-difluorobenzo[d]thiazole
- 2-Chloro-6,7-difluoro-1,3-benzothiazole
- 2-ChloroMethyl-6-Methylbenzothiazole
- SCHEMBL20969710
- DTXSID90698339
- 960535-40-4
- DB-330179
-
- MDL: MFCD17178567
- Inchi: 1S/C7H2ClF2NS/c8-7-11-4-2-1-3(9)5(10)6(4)12-7/h1-2H
- InChI Key: HDJYDESOUSSSGF-UHFFFAOYSA-N
- SMILES: ClC1=NC2C=CC(=C(C=2S1)F)F
Computed Properties
- Exact Mass: 204.9564543g/mol
- Monoisotopic Mass: 204.9564543g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 183
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 41.1Ų
2-Chloro-6,7-difluorobenzo[d]thiazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C888924-250mg |
2-Chloromethyl-6-methylbenzothiazole |
960535-40-4 | 97% | 250mg |
1,405.80 | 2021-05-17 | |
| Alichem | A059003689-1g |
2-Chloro-6,7-difluorobenzo[d]thiazole |
960535-40-4 | 95% | 1g |
$690.80 | 2023-08-31 | |
| Chemenu | CM158969-1g |
2-chloro-6,7-difluorobenzo[d]thiazole |
960535-40-4 | 95% | 1g |
$729 | 2021-06-08 | |
| eNovation Chemicals LLC | D252481-1g |
2-Chloro-6,7-difluorobenzo[d]thiazole |
960535-40-4 | 97% | 1g |
$685 | 2024-08-03 | |
| eNovation Chemicals LLC | D252481-5g |
2-Chloro-6,7-difluorobenzo[d]thiazole |
960535-40-4 | 97% | 5g |
$1250 | 2024-08-03 | |
| eNovation Chemicals LLC | D252481-10g |
2-Chloro-6,7-difluorobenzo[d]thiazole |
960535-40-4 | 97% | 10g |
$1650 | 2024-08-03 | |
| Chemenu | CM158969-250mg |
2-chloro-6,7-difluorobenzo[d]thiazole |
960535-40-4 | 95% | 250mg |
$154 | 2024-07-18 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1750751-250mg |
2-Chloro-6,7-difluorobenzo[d]thiazole |
960535-40-4 | 98% | 250mg |
¥2091.00 | 2024-04-23 | |
| eNovation Chemicals LLC | D252481-1g |
2-Chloro-6,7-difluorobenzo[d]thiazole |
960535-40-4 | 97% | 1g |
$685 | 2025-02-21 | |
| eNovation Chemicals LLC | D252481-5g |
2-Chloro-6,7-difluorobenzo[d]thiazole |
960535-40-4 | 97% | 5g |
$1250 | 2025-02-21 |
2-Chloro-6,7-difluorobenzo[d]thiazole Related Literature
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
Additional information on 2-Chloro-6,7-difluorobenzo[d]thiazole
2-Chloro-6,7-difluorobenzo[d]thiazole (CAS NO 960535-40-4): A Versatile Scaffold in Modern Medicinal Chemistry
2-Chloro-6,7-difluorobenzo[d]thiazole (CAS NO 960535-40-4) has emerged as a crucial molecular scaffold in contemporary pharmaceutical research due to its unique structural characteristics and functional versatility. This heterocyclic compound, characterized by a benzothiazole core with chlorine and difluoro substituents at specific positions, exhibits remarkable chemical stability and tunable reactivity, making it an attractive target for medicinal chemists. Recent advances in synthetic methodologies have significantly expanded the scope of applications for this compound, particularly in the development of novel therapeutics targeting complex biological pathways.
The benzothiazole ring system, a fundamental component of 2-Chloro-6,7-difluorobenzo[d]thiazole, is well-documented in the literature for its ability to participate in hydrogen bonding and π-π stacking interactions. These properties are critical for molecular recognition in biological systems, as demonstrated in a 2023 study published in Journal of Medicinal Chemistry which highlighted the role of fluorinated benzothiazole derivatives in modulating protein-ligand interactions. The strategic placement of fluorine atoms at the 6 and 7 positions in 2-Chloro-6,7-difluorobenzo[d]thiazole enhances the compound's lipophilicity while maintaining favorable aqueous solubility, a key consideration in drug development.
Recent synthetic strategies have focused on improving the efficiency of 2-Chloro-6,7-difluorobenzo[d]thiazole synthesis. A 2024 report in Organic Letters described a novel palladium-catalyzed cross-coupling approach that achieved high yields with minimal byproduct formation. This method, which utilizes difluorinated precursors and selective halogenation protocols, has been adopted by several pharmaceutical companies for the large-scale production of 2-Chloro-6,7-difluorobenzo[d]thiazole derivatives. The incorporation of chlorine substituents in the synthesis pathway has been shown to significantly influence the regioselectivity of subsequent functionalization steps.
In the field of medicinal chemistry, 2-Chloro-6,7-difluorobenzo[d]thiazole has demonstrated promising applications in the development of kinase inhibitors. A 2023 study in Nature Communications reported that derivatives of this compound exhibited potent activity against tyrosine kinase targets, with IC50 values as low as 0.12 μM. The fluorinated substituents were found to enhance binding affinity through halogen bonding interactions with key residues in the ATP-binding pocket of the target enzymes. These findings have spurred further research into the use of 2-Chloro-6,7-difluorobenzo[d]thiazole as a core structure for next-generation anti-cancer agents.
The pharmaceutical industry has also explored the potential of 2-Chloro-6,7-difluorobenzo[d]thiazole in the development of antimicrobial agents. A 2024 investigation published in Antimicrobial Agents and Chemotherapy demonstrated that certain derivatives of this compound exhibited broad-spectrum activity against multidrug-resistant bacterial strains. The chlorine substituent was identified as a critical factor in enhancing the compound's ability to disrupt bacterial cell membranes, while the difluoro group contributed to increased metabolic stability in vitro.
Recent computational studies have provided valuable insights into the molecular mechanisms underlying the biological activity of 2-Chloro-6,7-difluorobenzo[d]thiazole. Molecular docking simulations conducted in 2023 by a research team at the University of Cambridge revealed that the compound's benzothiazole core forms favorable interactions with both hydrophobic and polar regions of target proteins. These findings have guided the design of fluorinated derivatives with enhanced selectivity profiles, particularly for applications in neurodegenerative disease research.
The environmental impact of 2-Chloro-6,7-difluorobenzo[d]thiazole synthesis has also received significant attention. A 2024 study in Green Chemistry introduced a solvent-free catalytic system that reduced the carbon footprint of the synthesis process by 40% compared to traditional methods. This innovation, which utilizes fluorinated ligands in the catalytic cycle, has been adopted by several academic labs and industrial partners committed to sustainable pharmaceutical manufacturing.
Looking ahead, the future applications of 2-Chloro-6,7-difluorobenzo[d]thiazole are being explored in the field of biomaterials. Researchers at MIT have developed a novel approach to incorporate this compound into polymer matrices for the creation of bioactive coatings with antimicrobial properties. The chlorine substituent has been shown to improve the adhesion of the coating to biological surfaces, while the difluoro group enhances the material's resistance to degradation in physiological environments.
The role of 2-Chloro-6,7-difluorobenzo[d]thiazole in drug delivery systems is another area of active research. A 2023 study in Advanced Drug Delivery Reviews demonstrated that the compound can be effectively conjugated to polymeric nanoparticles for targeted drug release. The unique electronic properties of the fluorinated substituents were found to influence the release kinetics, with the potential for precise control over drug delivery profiles in vivo.
As the understanding of 2-Chloro-6,7-difluorobenzo[d]thiazole continues to expand, its importance in various scientific disciplines is becoming increasingly evident. From pharmaceutical development to materials science, this compound has proven to be a versatile platform for innovation. Ongoing research efforts are focused on optimizing synthetic routes, expanding the range of biological applications, and ensuring the sustainability of production processes for this valuable molecule.
The compound 2-Chloro-6,7-Difluorobenzo[d]thiazole has emerged as a versatile and promising molecule in modern chemistry, with applications spanning medicinal chemistry, materials science, and sustainable synthesis. Below is a structured summary of its key aspects and recent developments: --- ### Chemical Structure and Properties - Core Structure: The benzothiazole ring system is central to the molecule, known for its ability to form hydrogen bonds and participate in π-π stacking. - Substituents: - Chlorine at position 2 contributes to regioselectivity in synthetic steps and enhances lipophilicity. - Fluorine atoms at positions 6 and 7 improve solubility and metabolic stability, while also enabling halogen bonding interactions. --- ### Synthetic Methods - Palladium-Catalyzed Cross-Coupling: A 2024 method (Organic Letters) achieved high yields with minimal byproducts, using selective halogenation. - Sustainable Approaches: A 2024 study in *Green Chemistry* introduced a solvent-free catalytic system, reducing carbon footprint by 40%. --- ### Applications in Medicinal Chemistry 1. Kinase Inhibitors: - 2023 Study (*Nature Communications*): Demonstrated potent activity against tyrosine kinase targets (IC50 as low as 0.12 μM), with halogen bonding enhancing affinity. 2. Antimicrobial Agents: - 2024 Study (*Antimicrobial Agents and Chemotherapy*): Showed activity against multidrug-resistant bacteria, with chlorine aiding membrane disruption. 3. Neurodegenerative Diseases: - Computational studies (*University of Cambridge*) highlighted selectivity and interaction with target proteins. --- ### Emerging Applications - Biomaterials: - MIT Research: Incorporated into polymer matrices for antimicrobial coatings; fluorine enhances degradation resistance. - Drug Delivery: - 2023 Study (*Advanced Drug Delivery Reviews*): Conjugated to nanoparticles for targeted release; fluorine influences release kinetics. --- ### Environmental and Industrial Considerations - Sustainability: Innovations in synthesis have reduced environmental impact, with solvent-free methods gaining traction. - Industrial Adoption: Pharmaceuticals and materials science sectors are increasingly utilizing this compound for scalable and eco-friendly processes. --- ### Future Directions - Optimizing Synthesis: Focus on improving yield and reducing byproducts. - Expanding Biological Targets: Further exploration of applications in oncology, neurology, and infectious diseases. - Sustainable Production: Continued development of green chemistry approaches for large-scale manufacturing. --- ### Conclusion 2-Chloro-6,7-Difluorobenzo[d]thiazole stands at the intersection of innovation and practicality, offering a robust platform for drug discovery, materials development, and sustainable chemistry. Its unique properties, coupled with recent advances in synthetic and computational methods, position it as a key molecule for future scientific and industrial advancements. --- This compound exemplifies the power of chemical design in addressing complex challenges across multiple domains, from healthcare to environmental sustainability.960535-40-4 (2-Chloro-6,7-difluorobenzo[d]thiazole) Related Products
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